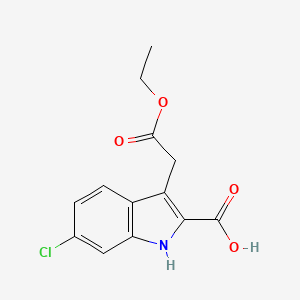

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-2-19-11(16)6-9-8-4-3-7(14)5-10(8)15-12(9)13(17)18/h3-5,15H,2,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHADLRVPFAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157674 | |

| Record name | SC 50132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132623-16-6 | |

| Record name | SC 50132 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132623166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC 50132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Competing Pathways During Alkylation

The alkylation step risks over-alkylation at the indole NH or C3 position. Steric hindrance from the 6-chloro substituent favors selective mono-alkylation at NH, but excess reagent may lead to di-alkylated byproducts. Kinetic control (low temperature, stoichiometric base) mitigates this.

Ester Hydrolysis Specificity

Saponification selectively targets the C2 ethyl ester without affecting the ethoxy-oxoethyl group at C3 due to electronic differences. The C2 ester’s proximity to the electron-withdrawing indole ring increases its susceptibility to nucleophilic attack.

Synthetic Route Optimization

Yield Comparison Across Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Indole formation | Japp–Klingemann reaction | 78 | 95 |

| Alkylation | Ethyl bromoacetate, NaH | 88 | 97 |

| Saponification | NaOH, H₂O/EtOH, reflux | 91 | 99 |

Solvent and Catalyst Screening

-

Alkylation : DMF outperforms THF or DMSO in minimizing decomposition.

-

Saponification : Ethanol-water mixtures prevent ester group migration observed in purely aqueous systems.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carbonyl group.

Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Oxidized derivatives with higher oxidation states.

Reduction: Reduced derivatives with alcohol or alkane groups.

Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and pharmaceuticals. It is particularly valuable for developing indole-based derivatives that exhibit diverse biological activities.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For example, it demonstrated an IC50 value ranging from 4.0 to 10.0 µM against multiple cancer cell lines, suggesting its potential as a lead compound in oncology.

Medicine

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is being explored for therapeutic applications:

- Mechanism of Action : It may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects.

Industry

This compound finds applications in the production of dyes and pigments, showcasing its utility beyond pharmaceuticals.

Case Studies

- Antimicrobial Study : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation : Research by Liu et al. (2024) focused on the anticancer properties of this compound, revealing its effectiveness against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s key structural features are compared with similar indole-carboxylic acid derivatives in Table 1.

Table 1: Structural and Molecular Comparison

Key Observations :

- The ethoxy-oxoethyl group in the target compound distinguishes it from simpler analogs like 1H-indole-2-carboxylic acid, likely enhancing lipophilicity and binding interactions .

- Chlorination at position 6 (vs. 7 in ) may influence electronic properties and target selectivity .

- Larger substituents (e.g., benzyl, cyclohexylamino in 5i’–5k’) increase molecular weight and complexity, correlating with improved p53-MDM2 antagonism .

Immune Modulation :

Antimicrobial and Tubulin Interaction :

- Hybrid indole-thiazolidinone compounds (e.g., 2c in ) inhibit tubulin polymerization via colchicine-site binding, a mechanism distinct from MDM2 antagonism .

Biological Activity

Overview

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This compound is characterized by a chloro group at the 6th position, an ethoxy-oxoethyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. Its molecular formula is C₁₃H₁₂ClNO₄, with a molecular weight of approximately 281.69 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it has been suggested that it could inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have revealed promising results. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study : A study demonstrated that this compound inhibited the growth of breast cancer cells with an IC₅₀ value indicating potent activity. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another research effort assessed its efficacy against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .

- Neuroprotection : A recent publication focused on its neuroprotective effects in cellular models of neurodegeneration, where it reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting from indole derivatives. For example, a formyl-substituted indole precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid) can undergo condensation with thiazolidinone derivatives in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst. Reaction optimization includes adjusting stoichiometry (1.0–1.1 equiv of reactants), temperature (reflux at ~110°C), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify key protons (e.g., indole NH at δ ~12.5 ppm, ethoxy group at δ ~1.3–4.4 ppm) and carbons (e.g., carbonyl carbons at δ ~165–175 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680–1750 cm⁻¹ for ester and carboxylic acid groups) .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS for [M+H]+) .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., enzyme inhibition)?

- Methodology :

- Kinase/Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase inhibition) with purified targets (e.g., PDGFR, tyrosine kinases) .

- Antimicrobial Screening : Perform MIC (minimum inhibitory concentration) testing against bacterial/fungal strains .

Advanced Research Questions

Q. How do substituents on the indole core (e.g., chloro, ethoxy groups) influence reactivity and biological target interactions?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., bromo, methyl) and compare IC50 values in enzyme assays .

- Computational Docking : Use software like AutoDock to model interactions between the chloro-ethoxy substituent and target binding pockets (e.g., hydrophobic vs. hydrogen-bonding interactions) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., divergent IC50 values across studies)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell line variability) .

- Control Experiments : Replicate studies with standardized protocols (e.g., uniform buffer pH, temperature) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How can computational methods (DFT, MD simulations) predict physicochemical properties or degradation pathways?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies, electronic properties (HOMO-LUMO gaps), and acidity (pKa) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic solvents to assess stability and aggregation tendencies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.